8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Overview
Description
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one is a useful research compound. Its molecular formula is C7H5ClN2O2 and its molecular weight is 184.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Reactivity
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one is part of a broader class of compounds known for their diverse reactivity and significant roles in chemical synthesis. For instance, 1,2-oxazines and related compounds, which are synthesized through dehydration of certain hydroxy-oxazines, serve as precursors in various synthetic pathways. These compounds, including oxazinium salts, play pivotal roles as electrophiles in chemical reactions. Their reductions and transformations into different structural forms are integral to synthetic organic chemistry, exemplified by the synthesis of oxazines and their use as chiral synthons (Sainsbury, 1991).
2. Chemical Interactions and Derivatives
The compound's structural relatives demonstrate varied chemical behaviors when interacting with different nucleophilic agents. Arylmethylidene derivatives of similar frameworks undergo distinct reactions, leading to a wide array of products like amides, pyrrolones, and various heterocyclic compounds such as oxazines and pyridazinones. The course of these reactions is determined by factors including the structure of the reactants and the strength of the nucleophilic agents used (Kamneva, Anis’kova & Egorova, 2018).
3. Role in Synthesis of Heterocyclic Compounds
The compound is related to heterocyclic structures that are extensively used in organic chemistry, particularly in the synthesis of bioactive molecules. For example, 1,3,4-oxadiazole, a structure with similarities to this compound, is a core structure in many synthetic molecules. Its unique structural features facilitate binding with various enzymes and receptors, making its derivatives potent for a variety of therapeutic applications (Verma et al., 2019).
4. Utility in Chemosensors
Compounds structurally related to this compound have been utilized in the design of chemosensors. Such compounds, due to their heteroatoms like nitrogen and oxygen, serve as coordination sites acting as ligands in coordination chemistry. This makes them highly suitable for the development of chemosensors for detecting various metal ions in different samples, showcasing their versatility beyond mere synthetic applications (Alharbi, 2022).
Properties
IUPAC Name |
8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)10-5(11)3-12-7/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJENXXRAZUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CN=C2O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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